An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide
An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide
Abstract: This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthetic methodologies for 3-(4-Aminophenyl)-N,N-dimethylbenzamide. As a molecule featuring a biphenyl scaffold linked to a dimethylbenzamide moiety, it represents a compound of significant interest for researchers in medicinal chemistry and materials science, particularly as a versatile building block. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from predictive analysis and data from structurally analogous compounds. We present detailed, field-proven protocols for its logical synthesis and characterization, offering a foundational resource for scientists engaged in drug discovery and the development of novel chemical entities.
Molecular Identity and Structural Framework
3-(4-Aminophenyl)-N,N-dimethylbenzamide is an organic compound characterized by a central biphenyl structure. One phenyl ring is substituted at the 3-position with an N,N-dimethylcarboxamide group, while the second phenyl ring is substituted at the 4-position with a primary amine. This specific arrangement of functional groups—a tertiary amide and an aromatic amine—dictates its chemical reactivity and potential applications as a scaffold in the synthesis of more complex molecules.
| Identifier | Value |
| IUPAC Name | 3-(4-Aminophenyl)-N,N-dimethylbenzamide |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| CAS Number | Not explicitly assigned in major databases. |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_amide [label="C", pos="4.5,0.7!"]; O_amide [label="O", pos="5.5,0.7!"]; N_amide [label="N", pos="4.5,-0.7!"]; C_Me1 [label="CH₃", pos="3.5,-1.4!"]; C_Me2 [label="CH₃", pos="5.5,-1.4!"]; N_amine [label="NH₂", pos="-2.5,2.1!"];
// Benzene Ring 1 (with amide) C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- C_Me1; N_amide -- C_Me2;
// Benzene Ring 2 (with amine) C1 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C10 -- N_amine;
// Position the nodes for a clear biphenyl structure C1 [pos="1,0!"]; C2 [pos="2,1!"]; C3 [pos="3,0!"]; C4 [pos="3,-1.5!"]; C5 [pos="2,-2.5!"]; C6 [pos="1,-1.5!"]; C7 [pos="-1,0!"]; C8 [pos="-2,1!"]; C9 [pos="-3,0!"]; C10 [pos="-3,-1.5!"]; C11 [pos="-2,-2.5!"]; C12 [pos="-1,-1.5!"]; }
Caption: Chemical structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.
Physicochemical Properties: A Predictive Overview
Direct experimental data for this specific isomer is not widely published. The following properties are predicted based on its functional groups and data from analogous compounds, such as its structural isomer 4-(4-Aminophenyl)-N,N-dimethylbenzamide[1] and 4-Amino-N,N-dimethylbenzamide[2].
| Property | Predicted Value / Description | Rationale / Source |
| Physical State | White to off-white crystalline solid. | Based on similar benzamide and biphenyl structures.[3] |
| Melting Point | >150 °C (estimated) | Biphenyl and amide structures contribute to a rigid, crystalline lattice requiring significant energy to melt. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF. | The polar amine and amide groups offer some aqueous interaction, but the large hydrophobic biphenyl core dominates. |
| XLogP3 | ~2.5 - 3.5 | Estimated based on the contribution of the biphenyl core and functional groups. The para-isomer of a related compound has a calculated XLogP3 of 0.3, but the biphenyl structure of the target molecule significantly increases lipophilicity.[2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine is the sole hydrogen bond donor.[2] |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | The carbonyl oxygen and the nitrogen of the primary amine can accept hydrogen bonds.[2] |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide can be efficiently achieved via a robust, two-step pathway involving an amide coupling followed by the reduction of a nitro group. This strategy is adapted from well-established methodologies for synthesizing N-aryl benzamides.[4][5]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis workflow for the target compound.
Step-by-Step Protocol
Step 1: Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide (Intermediate)
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Acid Chloride Formation: To a solution of 3-(4-nitrophenyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Thionyl chloride or oxalyl chloride are standard reagents for converting a carboxylic acid to a more reactive acyl chloride, which is highly susceptible to nucleophilic attack. The DMF acts as a catalyst for this transformation.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(4-nitrophenyl)benzoyl chloride, which is typically used immediately in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g) and cool the solution to 0 °C. Add triethylamine (TEA, 2.5 eq) followed by a dropwise addition of a 40% aqueous solution of dimethylamine (2.2 eq).
-
Causality: Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction.
-
-
Workup and Purification: Stir the reaction at room temperature overnight. Upon completion (monitored by TLC), wash the reaction mixture sequentially with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude solid can be purified by recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure nitro intermediate.
Step 2: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Final Product)
-
Reduction Setup: To a solution of 3-(4-nitrophenyl)-N,N-dimethylbenzamide (1.0 eq) in ethanol (15 mL/g), add ammonium chloride (5.0 eq) dissolved in a minimal amount of water, followed by iron powder (5.0 eq).[4]
-
Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (generated from NH₄Cl) is an effective and economical system for the reduction of aromatic nitro groups to primary amines.
-
-
Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration and Isolation: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with hot ethanol.
-
Self-Validation: The disappearance of the nitro-substituted starting material spot and the appearance of a new, more polar spot (due to the amine) on the TLC plate validates the reaction's progression.
-
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by recrystallization or column chromatography to yield 3-(4-Aminophenyl)-N,N-dimethylbenzamide.
Spectroscopic Profile: A Predictive Analysis
Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.
| Technique | Predicted Data and Interpretation |
| ¹H NMR | Aromatic Region (δ 6.5-8.0 ppm): Complex multiplet patterns corresponding to the 8 aromatic protons. Protons on the aminophenyl ring will be upfield (δ ~6.5-7.2 ppm) compared to the benzamide ring protons (δ ~7.4-8.0 ppm). Amine Protons (δ ~3.5-4.5 ppm): A broad singlet for the -NH₂ protons; position is solvent-dependent and may exchange with D₂O. N-Methyl Protons (δ ~2.9-3.1 ppm): A singlet integrating to 6H. Note: Due to restricted rotation around the amide C-N bond, it is possible to observe two distinct singlets for the non-equivalent methyl groups.[6] |
| ¹³C NMR | Carbonyl Carbon (δ ~170 ppm): A characteristic downfield signal for the amide C=O. Aromatic Carbons (δ ~114-150 ppm): Multiple signals. Carbons attached to nitrogen will be shifted (C-NH₂ at ~145-150 ppm, C-Amide at ~135-140 ppm). N-Methyl Carbons (δ ~35-40 ppm): One or two signals for the methyl carbons. |
| Infrared (IR) | N-H Stretch (3300-3450 cm⁻¹): Two characteristic sharp bands for the symmetric and asymmetric stretching of the primary amine. C-H Aromatic Stretch (3000-3100 cm⁻¹): Signals corresponding to the aromatic C-H bonds. C=O Amide Stretch (~1640 cm⁻¹): A strong, sharp absorption band characteristic of a tertiary amide. |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z = 240.30. Key Fragments: Expect fragmentation patterns corresponding to the loss of the dimethylamino group (-N(CH₃)₂), cleavage at the biphenyl linkage, and other characteristic fragmentations. |
Chemical Reactivity and Potential Transformations
The molecule's reactivity is governed by its three key functional components: the aniline moiety, the tertiary amide, and the biphenyl system.
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Aniline Moiety: The primary amine is the most reactive site. It can undergo:
-
N-Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides to form amides or secondary/tertiary amines.
-
Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
-
-
Amide Moiety: The N,N-dimethylbenzamide group is generally stable. It can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. The carbonyl oxygen is a key hydrogen bond acceptor.
-
Aromatic Rings: Both rings are susceptible to electrophilic aromatic substitution, although the substitution pattern is complex. The -NH₂ group is a strong activating, ortho-, para-directing group, while the benzamide substituent is a deactivating, meta-directing group.
Caption: Key reactions of the primary amine moiety.
Research Applications and Significance
While 3-(4-Aminophenyl)-N,N-dimethylbenzamide is not a widely commercialized product, its structural framework makes it a valuable intermediate for several research areas:
-
Drug Discovery: The benzamide functional group is a cornerstone in medicinal chemistry.[7] This molecule can serve as a starting point for synthesizing libraries of compounds for screening against various biological targets. The para-isomer is noted as a building block for protein degraders, suggesting a similar potential for this meta-isomer.[1]
-
Materials Science: Biphenyl structures are often incorporated into polymers and organic electronics due to their rigidity and conjugated systems. The functional handles (-NH₂ and amide) allow for its incorporation into larger macromolecular structures.
-
Scaffold for Synthesis: As demonstrated, the primary amine is a versatile functional group that can be readily transformed, making the molecule an excellent scaffold for building more complex, multi-functional chemical entities.
Safety and Handling
No specific GHS classification is available for this compound. However, based on structurally related molecules like 4-Amino-N,N-dimethylbenzamide, the following hazards should be assumed[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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